molecular formula C20H24N2O6 B4922958 N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide CAS No. 6239-88-9

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No. B4922958
CAS RN: 6239-88-9
M. Wt: 388.4 g/mol
InChI Key: NCYRSYMQFHXWOJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids and has potential therapeutic applications in various fields of medicine.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body and modulate various physiological processes such as pain, mood, and appetite. By increasing the levels of endocannabinoids, N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has potential therapeutic applications in various fields of medicine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to increase the levels of endocannabinoids in various tissues such as the brain, liver, and adipose tissue. It has also been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been studied for its potential use in the treatment of drug addiction, obesity, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide in lab experiments is its specificity for FAAH inhibition. N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide does not affect other enzymes that break down endocannabinoids, which allows for more precise manipulation of endocannabinoid levels. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is its short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is the potential use of N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide in the treatment of chronic pain. N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to have analgesic effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide in the treatment of anxiety and depression. N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to have anxiolytic and antidepressant effects in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been studied for its potential use in the treatment of drug addiction, obesity, and neurodegenerative disorders, and further research is needed to determine its potential in these fields.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate, which is then reacted with ethylenediamine to form the final product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been studied for its potential use in the treatment of drug addiction, obesity, and neurodegenerative disorders.

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-14-6-7-15(17(12-14)27-3)22-20(24)19(23)21-10-9-13-5-8-16(26-2)18(11-13)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYRSYMQFHXWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977947
Record name N~1~-(2,4-Dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

CAS RN

6239-88-9
Record name N~1~-(2,4-Dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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